1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via nucleophilic substitution reactions using 3,4-dimethoxybenzyl chloride and the piperazine ring.
Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through sulfonylation reactions using propylsulfonyl chloride and the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is used in biochemical studies to understand its interactions with biological macromolecules.
Industry: The compound is investigated for its potential use in the development of new catalysts and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, while in materials science, it may influence the electronic properties of materials.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)piperazine: Lacks the propylsulfonyl group, making it less polar and potentially less reactive.
4-(Propylsulfonyl)piperazine: Lacks the 3,4-dimethoxybenzyl group, affecting its electronic properties and reactivity.
1-Benzyl-4-(propylsulfonyl)piperazine: Lacks the methoxy groups, which can influence its solubility and reactivity.
Uniqueness
1-(3,4-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the 3,4-dimethoxybenzyl and propylsulfonyl groups. This combination of functional groups imparts distinct electronic, steric, and solubility properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H26N2O4S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C16H26N2O4S/c1-4-11-23(19,20)18-9-7-17(8-10-18)13-14-5-6-15(21-2)16(12-14)22-3/h5-6,12H,4,7-11,13H2,1-3H3 |
InChI Key |
HKBBXHSXCDEIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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